ETHYLHEXADECYLDIMETHYLAMMONIUM BROMIDE

Catalog No.
S587278
CAS No.
124-03-8
M.F
C20H44BrN
M. Wt
378.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ETHYLHEXADECYLDIMETHYLAMMONIUM BROMIDE

CAS Number

124-03-8

Product Name

ETHYLHEXADECYLDIMETHYLAMMONIUM BROMIDE

IUPAC Name

ethyl-hexadecyl-dimethylazanium;bromide

Molecular Formula

C20H44BrN

Molecular Weight

378.5 g/mol

InChI

InChI=1S/C20H44N.BrH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(3,4)6-2;/h5-20H2,1-4H3;1H/q+1;/p-1

InChI Key

VUFOSBDICLTFMS-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CC.[Br-]

Solubility

34.5 [ug/mL]

Synonyms

cetyldimethylethylammonium, cetyldimethylethylammonium bromide

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CC.[Br-]

Ethylhexadecyldimethylammonium bromide is a long-chain quaternary ammonium surfactant with the chemical formula C₂₀H₄₄BrN and a molecular weight of 378.47 g/mol. It appears as a white to almost white powder or crystalline solid . The compound is characterized by its hydrophobic alkyl chain (hexadecyl) and hydrophilic dimethylammonium group, which contribute to its surfactant properties and ability to lower surface tension in solutions.

The mechanism of action of CTAB depends on the specific application. Here are two examples:

  • Micelle formation: In aqueous solutions, CTAB molecules self-assemble into micelles. The hydrophobic tails of CTAB molecules orient towards the interior of the micelle, while the hydrophilic head groups face outwards, interacting with water molecules. This allows CTAB to solubilize hydrophobic molecules within the micelle core.
  • Antimicrobial activity: The exact mechanism of CTAB's antimicrobial activity is not fully understood, but it is thought to involve disruption of bacterial cell membranes due to electrostatic interactions between the positively charged CTAB molecules and the negatively charged bacterial membranes.
  • Skin and eye irritant: CTAB can irritate skin and eyes upon contact. Avoid contact and wear appropriate personal protective equipment (PPE).
  • Inhalation hazard: Inhalation of CTAB dust can irritate the respiratory tract. Use proper ventilation when handling the powder form.
  • Environmental considerations: While

Antibacterial Properties

Cetyldimethylethylammonium bromide (also known as cetylpyridinium bromide or CPB) has been studied for its potential antibacterial properties. Studies have shown that CPB can be effective against a broad spectrum of bacteria, including gram-positive and gram-negative bacteria []. The mechanism of action is thought to involve disruption of the bacterial cell membrane, leading to cell death []. However, the emergence of antibiotic-resistant bacteria has limited the clinical use of CPB as a stand-alone antibacterial agent [].

Antiviral Properties

Cetyldimethylethylammonium bromide has also been investigated for its potential antiviral properties. Some studies have shown that CPB can be effective against enveloped viruses, such as influenza virus and herpes simplex virus [, ]. However, the evidence is limited and further research is needed to determine the effectiveness of CPB as an antiviral agent [].

Other Research Applications

Cetyldimethylethylammonium bromide is also being investigated for its potential applications in other areas of scientific research, such as:

  • Gene delivery: CPB can be used as a carrier for delivering genes into cells [].
  • Nanoparticle synthesis: CPB can be used to synthesize nanoparticles for various applications.
  • Anti-cancer research: Some studies suggest that CPB may have anti-cancer properties.
Typical for quaternary ammonium compounds:

  • Hydrolysis: In aqueous environments, it can hydrolyze to form the corresponding amine and bromide ions.
  • Quaternization: Reacts with other amines or alcohols to form new quaternary ammonium compounds.
  • Formation of Micelles: In solution, it can self-assemble into micelles at concentrations above its critical micelle concentration, facilitating solubilization of hydrophobic substances.

The biological activity of ethylhexadecyldimethylammonium bromide has been studied primarily in the context of its antimicrobial properties. It exhibits efficacy against a range of microorganisms, including bacteria and fungi, making it useful in disinfectants and antiseptics. Its mechanism typically involves disrupting microbial cell membranes due to its surfactant nature .

Ethylhexadecyldimethylammonium bromide can be synthesized through several methods:

  • Quaternization Reaction: The primary method involves the reaction of hexadecylamine with dimethyl sulfate or another methylating agent in the presence of a bromide source. The general reaction can be represented as follows:

    Hexadecylamine+Dimethyl sulfateEthylhexadecyldimethylammonium bromide\text{Hexadecylamine}+\text{Dimethyl sulfate}\rightarrow \text{Ethylhexadecyldimethylammonium bromide}
  • Direct Alkylation: Another method includes the direct alkylation of dimethylamine with hexadecyl bromide under controlled conditions.

Ethylhexadecyldimethylammonium bromide finds various applications across multiple industries:

  • Surfactant: Used in formulations for detergents and cleaning agents due to its ability to reduce surface tension.
  • Antimicrobial Agent: Incorporated into disinfectants and antiseptics for its bactericidal properties.
  • Emulsifier: Utilized in cosmetic products to stabilize emulsions.
  • Research Reagent: Employed in biochemical research for membrane studies and as a phase transfer catalyst.

Studies on ethylhexadecyldimethylammonium bromide have focused on its interactions with biological membranes and other surfactants. Its ability to disrupt lipid bilayers has implications for drug delivery systems, where it can enhance the permeability of cell membranes. Additionally, interaction studies indicate that it can synergistically enhance the antimicrobial activity of other agents when used in combination .

Ethylhexadecyldimethylammonium bromide belongs to a class of compounds known as quaternary ammonium compounds. Here are some similar compounds along with their unique features:

Compound NameChemical FormulaUnique Features
Cetyldimethylethylammonium BromideC₂₀H₄₄BrNSimilar structure but different alkyl chain length
Benzalkonium ChlorideC₁₈H₃₁ClNWidely used disinfectant with varying chain lengths
Cetyltrimethylammonium BromideC₁₈H₃₉BrNCommonly used as a preservative and emulsifier

Ethylhexadecyldimethylammonium bromide is distinct due to its longer alkyl chain compared to some similar compounds, which enhances its surfactant properties and biological activity.

Melting Point

182.0 °C

UNII

7ZNQ7FIO9K

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.92%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (97.92%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

124-03-8

Wikipedia

Mecetronium bromide

Use Classification

Cosmetics -> Antimicrobial; Antistatic; Emulsifying; Surfactant

General Manufacturing Information

1-Hexadecanaminium, N-ethyl-N,N-dimethyl-, bromide (1:1): ACTIVE

Dates

Modify: 2023-08-15

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